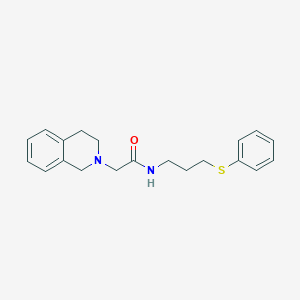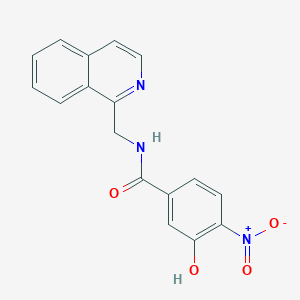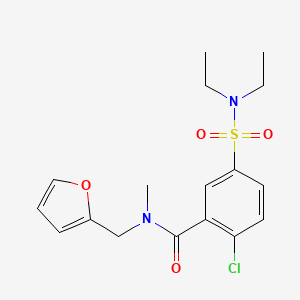
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-phenylsulfanylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-phenylsulfanylpropyl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-phenylsulfanylpropyl)acetamide typically involves a multi-step process:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the Acetamide Group: The isoquinoline derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.
Attachment of the Phenylsulfanylpropyl Group: The final step involves the nucleophilic substitution reaction where the acetamide derivative is reacted with 3-phenylsulfanylpropyl bromide in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylsulfanylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-phenylsulfanylpropyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-phenylsulfanylpropyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The isoquinoline core can interact with neurotransmitter receptors, while the phenylsulfanylpropyl group may enhance binding affinity and specificity. The compound may modulate signaling pathways by inhibiting or activating key enzymes involved in neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-phenylpropyl)acetamide: Lacks the sulfanyl group, which may affect its binding properties and biological activity.
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-N-(3-phenylsulfanylpropyl)acetamide: Contains a fully saturated isoquinoline ring, which may alter its pharmacokinetic properties.
Uniqueness
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-phenylsulfanylpropyl)acetamide is unique due to the presence of the phenylsulfanylpropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent by improving its interaction with specific molecular targets.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3-phenylsulfanylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(21-12-6-14-24-19-9-2-1-3-10-19)16-22-13-11-17-7-4-5-8-18(17)15-22/h1-5,7-10H,6,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLXYKPBLZZECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NCCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-imidazole-5-sulfonamide](/img/structure/B6621054.png)
![5-[[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide](/img/structure/B6621057.png)
![(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone](/img/structure/B6621061.png)
![1-[2-Hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3-(1-phenylpiperidin-4-yl)urea](/img/structure/B6621068.png)
![[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl] 5-propan-2-yl-1H-pyrazole-3-carboxylate](/img/structure/B6621074.png)
![5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide](/img/structure/B6621082.png)
![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6621088.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-ethyl-N-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B6621097.png)

![N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6621111.png)
![Methyl 4-[[[2-(benzimidazol-1-yl)acetyl]amino]methyl]benzoate](/img/structure/B6621116.png)
![Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate](/img/structure/B6621121.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6621157.png)

